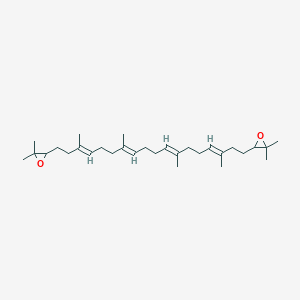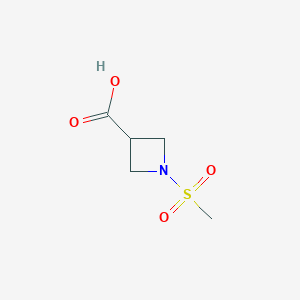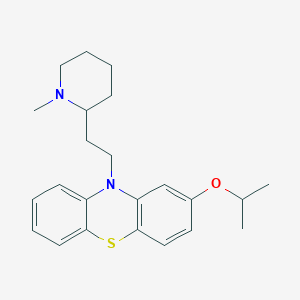
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, also known as Promazine, is a phenothiazine derivative that has been widely used in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine works by blocking dopamine receptors in the brain, which leads to a decrease in the release of dopamine. This results in a decrease in the activity of dopamine-dependent pathways, which can have a variety of effects on behavior and physiology.
Effets Biochimiques Et Physiologiques
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been found to have a variety of biochemical and physiological effects, including sedation, antipsychotic effects, and antiemetic effects. It has also been found to have a suppressive effect on the immune system, making it a potential tool for studying the role of the immune system in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine in lab experiments is its ability to selectively block dopamine receptors, allowing researchers to study the effects of dopamine on various biological processes. However, one limitation of using 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine is its potential to cause sedation and other side effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, including studies on its effects on other neurotransmitter systems, its potential as a treatment for various psychiatric disorders, and its potential as a tool for studying the immune system. Additionally, there is a need for further research on the safety and efficacy of 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, particularly in the context of its use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine involves the reaction of 2-chloro-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine with isopropanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 2-isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine, which is then purified by recrystallization.
Applications De Recherche Scientifique
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been used in a variety of scientific research applications, including studies on neurotransmitter systems, drug addiction, and psychiatric disorders. It has been found to have an inhibitory effect on dopamine receptors, making it a valuable tool for studying the role of dopamine in various biological processes. Additionally, 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine has been used to study the effects of drugs on the reward system in the brain, as well as the underlying mechanisms of drug addiction.
Propriétés
Numéro CAS |
14759-05-8 |
|---|---|
Nom du produit |
2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine |
Formule moléculaire |
C23H30N2OS |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-propan-2-yloxyphenothiazine |
InChI |
InChI=1S/C23H30N2OS/c1-17(2)26-19-11-12-23-21(16-19)25(20-9-4-5-10-22(20)27-23)15-13-18-8-6-7-14-24(18)3/h4-5,9-12,16-18H,6-8,13-15H2,1-3H3 |
Clé InChI |
ZDRKGFWEZAYCKH-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4C |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



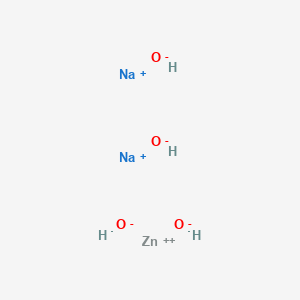
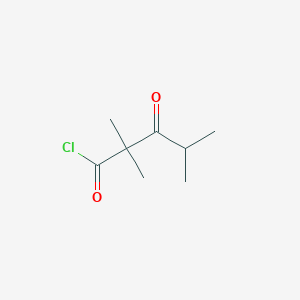
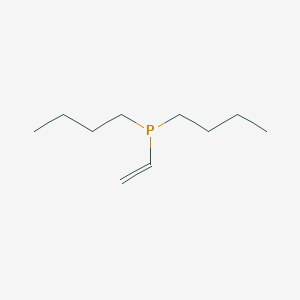
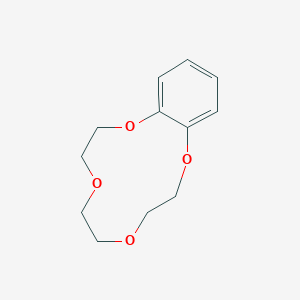
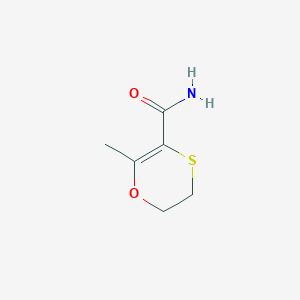
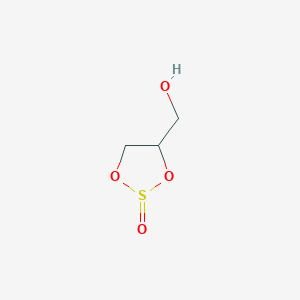
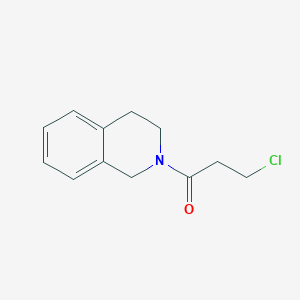
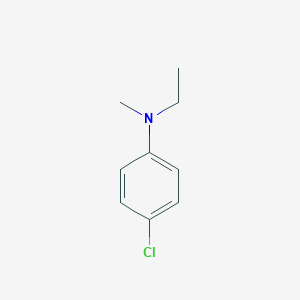
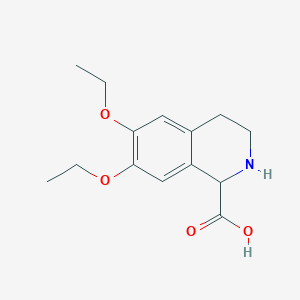
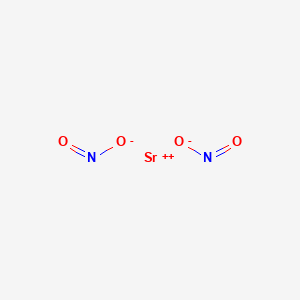

![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
